molecular formula C10H21N3O B1468108 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide CAS No. 1248558-11-3

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide

Cat. No.: B1468108
CAS No.: 1248558-11-3
M. Wt: 199.29 g/mol
InChI Key: HEHJHMRKZPQBHC-UHFFFAOYSA-N
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Description

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The compound’s pyrrolidine ring allows it to fit into the active sites of various enzymes, potentially inhibiting or modifying their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by binding to transcription factors or modifying epigenetic markers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound may activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular damage or organ toxicity. Threshold effects have been noted, where a specific dosage range produces optimal biological activity without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity within these pathways . For instance, it may inhibit enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biological activity, as its presence in different tissues or cellular compartments may influence its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biological effects.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)7-13-5-4-8(11)6-13/h8H,4-7,11H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHJHMRKZPQBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.